2-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid;hydrochloride
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Overview
Description
2-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid;hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. This compound, in particular, has been studied for its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid;hydrochloride typically involves the reaction of 4-chlorobenzylamine with glyoxal in the presence of ammonium acetate to form the imidazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions generally include:
Temperature: Room temperature to 80°C
Solvent: Ethanol or water
Catalyst: Ammonium acetate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure consistent product quality.
Purification steps: such as recrystallization or chromatography to obtain high-purity product.
Quality control measures: to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen substitution reactions can occur at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. It is known to:
Inhibit enzyme activity: by binding to the active site of the enzyme.
Disrupt cellular processes: by interfering with signal transduction pathways.
Modulate gene expression: by interacting with transcription factors.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid
- 2-(4-Chlorophenyl)-1H-imidazole-3-carboxylic acid
- 2-(4-Chlorophenyl)-1H-imidazole-2-carboxylic acid
Uniqueness
2-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid;hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2.ClH/c11-7-3-1-6(2-4-7)9-12-5-8(13-9)10(14)15;/h1-5H,(H,12,13)(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGLBQBXSJGVTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(N2)C(=O)O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2287280-58-2 |
Source
|
Record name | 2-(4-chlorophenyl)-1H-imidazole-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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